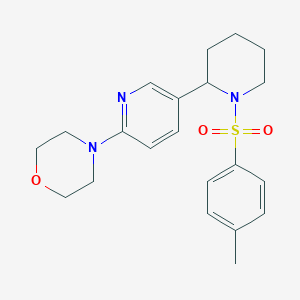

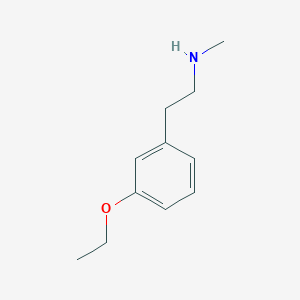

![molecular formula C17H21N3NaO4S+ B11820947 sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid” is a complex organic compound that features a thieno[3,4-d]imidazole core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Thieno[3,4-d]imidazol-Kerns beginnen, gefolgt von der Einführung der Pentanoylamino- und Benzoesäuregruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Thionylchlorid, Amine und Carbonsäuren. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese mit ähnlichen Methoden wie im Labor umfassen, die jedoch auf Effizienz und Ausbeute optimiert sind. Dies könnte die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thieno[3,4-d]imidazol-Kern kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Benzoesäureanteil.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; üblicherweise unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel, Nucleophile oder Elektrophile; oft in polaren Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie in der organischen Synthese wertvoll macht.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als biochemische Sonde oder als Leitverbindung in der Arzneimittelentwicklung untersucht werden. Ihre Wechselwirkungen mit biologischen Makromolekülen könnten Einblicke in ihren Wirkmechanismus liefern.

Medizin

In der Medizin könnte diese Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre Struktur legt nahe, dass sie mit bestimmten Enzymen oder Rezeptoren interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkungen ausübt, beinhaltet wahrscheinlich Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören. Der Thieno[3,4-d]imidazol-Kern kann eine entscheidende Rolle bei der Bindung an diese Zielstrukturen spielen, ihre Aktivität beeinflussen und zu den beobachteten Wirkungen führen.

Wirkmechanismus

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The thieno[3,4-d]imidazole core may play a crucial role in binding to these targets, influencing their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thieno[3,4-d]imidazol-Derivate: Diese Verbindungen teilen sich die Kernstruktur und können eine ähnliche Reaktivität und Anwendung haben.

Benzoesäure-Derivate: Verbindungen mit einem Benzoesäureanteil können ähnliche chemische Reaktionen eingehen und vergleichbare Verwendung in Forschung und Industrie finden.

Einzigartigkeit

Was „Natrium;4-[5-[(3aS,4S,6aR)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoesäure“ auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen. Diese einzigartige Struktur kann bestimmte Eigenschaften verleihen, wie z. B. verbesserte Reaktivität oder spezifische biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C17H21N3NaO4S+ |

|---|---|

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |

InChI |

InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/t12-,13-,15-;/m0./s1 |

InChI-Schlüssel |

AMXZKFYBAOWERX-HZPCBCDKSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+] |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)

![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)

![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)

![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)

![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)